molecular formula C13H12N2O2S2 B15090549 2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile

2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile

Katalognummer: B15090549
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: ZMINVDUQLCQBNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of Functional Groups: The amino, methylsulfonyl, and m-tolyl groups are introduced through substitution reactions using appropriate reagents.

    Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The functional groups on the thiophene ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the m-tolyl group, which may affect its chemical properties and applications.

    4-(m-Tolyl)thiophene-3-carbonitrile:

    2-Amino-4-(m-tolyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group, which may influence its biological activity and industrial applications.

Uniqueness

2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the amino, methylsulfonyl, and m-tolyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C13H12N2O2S2

Molekulargewicht

292.4 g/mol

IUPAC-Name

2-amino-4-(3-methylphenyl)-5-methylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C13H12N2O2S2/c1-8-4-3-5-9(6-8)11-10(7-14)12(15)18-13(11)19(2,16)17/h3-6H,15H2,1-2H3

InChI-Schlüssel

ZMINVDUQLCQBNC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=C(SC(=C2C#N)N)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.